DL-Serine-2,3,3-d3
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Overview
Description
DL-Serine-2,3,3-d3 is a deuterated form of serine, an amino acid that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the serine molecule makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and enzymatic reactions.
Mechanism of Action
Target of Action
DL-Serine-2,3,3-d3, a deuterium-labeled form of DL-Serine, primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .
Mode of Action
This compound acts as an agonist at the glycine site of NMDA receptors . This means it binds to these receptors and activates them, enhancing their function. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects .
Biochemical Pathways
The activation of NMDA receptors by this compound affects several biochemical pathways. One key pathway is the serine biosynthesis pathway , where this compound can be used to study cancer metabolism . Additionally, it serves as a tool in metabolomics studies to quantify the serine pool within cells and tissues .
Pharmacokinetics
The presence of deuterium in the compound can potentially affect its pharmacokinetic profile, as deuterium substitution has been shown to influence the metabolic stability of drugs .
Result of Action
This compound has been reported to exhibit antiviral activity against the multiplication of tobacco mosaic virus (TMV) . This suggests that the compound’s action can lead to molecular and cellular effects that inhibit viral replication.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature away from light and moisture for optimal stability .
Biochemical Analysis
Biochemical Properties
DL-Serine-2,3,3-d3, like its unlabeled counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on current knowledge and understanding .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Serine-2,3,3-d3 can be synthesized through the deuteration of serine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
DL-Serine-2,3,3-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include deuterated oxo derivatives, alcohol derivatives, and substituted serine compounds. These products are valuable for further research and applications in various fields.
Scientific Research Applications
DL-Serine-2,3,3-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzymatic reactions.
Biology: Helps in understanding the role of serine in cellular processes and protein synthesis.
Medicine: Investigated for its potential use in developing treatments for neurological disorders and metabolic diseases.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Comparison with Similar Compounds
DL-Serine-2,3,3-d3 is unique due to its deuterium labeling, which distinguishes it from other forms of serine. Similar compounds include:
L-Serine: The non-deuterated form of serine, commonly found in nature.
D-Serine: The D-isomer of serine, which has different biological functions compared to L-serine.
DL-Serine: A racemic mixture of D-Serine and L-Serine, used in various research applications.
The deuterium labeling in this compound provides unique advantages in research, such as enhanced stability and the ability to trace metabolic pathways more accurately.
Properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-FUDHJZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.